Welcome to the BenchChem Online Store!
molecular formula C13H11NO B1268870 4-Phenylbenzamide CAS No. 3815-20-1

4-Phenylbenzamide

Cat. No. B1268870
M. Wt: 197.23 g/mol
InChI Key: LUQVCHRDAGWYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04182881

Procedure details

A mixture of 27 g (0.12 mole) of 4-biphenylcarbonyl chloride and 300 ml of AR chloroform was saturated with anhydrous ammonia while maintaining a temperature of 20°. Following the 20 min. addition the white precipitate was collected, washed with cold water and oven-dried (60°) to give 23.5 g, m.p. shrinks 228°, melts 230°-233°.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:4]([C:7](Cl)=[O:8])=[CH:3][CH:2]=1.[NH3:16]>C(Cl)(Cl)Cl>[C:10]1([C:1]2[CH:6]=[CH:5][C:4]([C:7]([NH2:16])=[O:8])=[CH:3][CH:2]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 20°
ADDITION
Type
ADDITION
Details
the 20 min. addition the white precipitate
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
oven-dried (60°)
CUSTOM
Type
CUSTOM
Details
to give 23.5 g
CUSTOM
Type
CUSTOM
Details
shrinks 228°
CUSTOM
Type
CUSTOM
Details
melts 230°-233°

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.